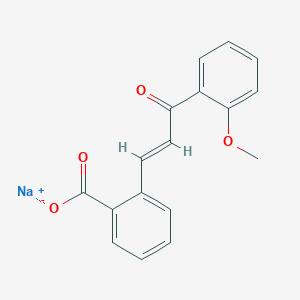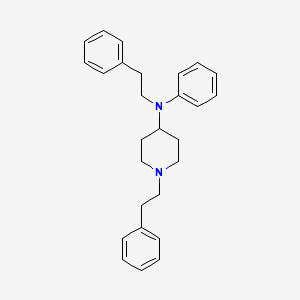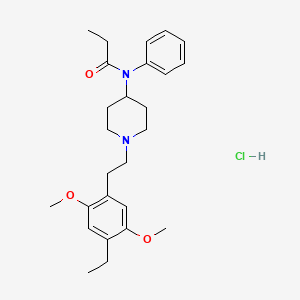
N-(1-(4-Ethyl-2,5-dimethoxyphenethyl)piperidin-4-yl)-N-phenylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2C-E) Fentanyl (hydrochloride) is an analytical reference standard categorized as a phenethylamine and is structurally similar to known opioids. It is a synthetic opioid that has been developed for research and forensic applications. This compound is regulated as a Schedule I substance in the United States due to its potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2C-E) Fentanyl (hydrochloride) involves several steps. The general synthetic route includes the following steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Conversion to Fentanyl: The final step involves reacting 4-anilino-N-phenethylpiperidine with propionyl chloride in the presence of halogenated hydrocarbons.
Industrial Production Methods
Industrial production of N-(2C-E) Fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to achieve high yields and purity. The use of automated systems and controlled environments ensures consistency and safety in production .
Chemical Reactions Analysis
Types of Reactions
N-(2C-E) Fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(2C-E) Fentanyl (hydrochloride) can produce various oxidized derivatives, while reduction can yield reduced analogs .
Scientific Research Applications
N-(2C-E) Fentanyl (hydrochloride) is primarily used in scientific research for the following applications:
Chemistry: It is used as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Biology: It is used to study the interaction of synthetic opioids with biological systems, including receptor binding studies and pharmacokinetic analysis.
Medicine: Research on N-(2C-E) Fentanyl (hydrochloride) helps in understanding the pharmacological properties of synthetic opioids and developing potential countermeasures for opioid abuse.
Industry: It is used in forensic laboratories for the identification and analysis of synthetic opioids in biological specimens
Mechanism of Action
N-(2C-E) Fentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as noradrenaline, leading to analgesia, sedation, and anxiolysis. The compound’s high affinity for the mu-opioid receptors makes it a potent analgesic .
Comparison with Similar Compounds
N-(2C-E) Fentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as:
- N-(2C-C) Fentanyl (hydrochloride)
- N-(2C-N) Fentanyl (hydrochloride)
- N-(2C-T-4) Fentanyl (hydrochloride)
Uniqueness
The uniqueness of N-(2C-E) Fentanyl (hydrochloride) lies in its specific structural modifications, which include the presence of 2,5-dimethoxy and 4-ethyl groups. These modifications can influence its pharmacological properties and receptor binding affinity, making it distinct from other fentanyl analogs .
References
Properties
Molecular Formula |
C26H36N2O3 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[1-[2-(4-ethyl-2,5-dimethoxyphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C26H36N2O3/c1-5-20-18-25(31-4)21(19-24(20)30-3)12-15-27-16-13-23(14-17-27)28(26(29)6-2)22-10-8-7-9-11-22/h7-11,18-19,23H,5-6,12-17H2,1-4H3 |
InChI Key |
LDTWBDPHKDXMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[[4-[4-[(4-methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B10783251.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2Z)-2-[2-(2-aminopropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783260.png)
![2-Aminopropyl 6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B10783264.png)
![6-methoxy-2-(5-methyl-2-furanyl)-N-(1-methyl-4-piperidinyl)-7-[3-(1-pyrrolidinyl)propoxy]-4-quinolinamine](/img/structure/B10783280.png)



![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783309.png)
![decyl (E)-6-[(1S,2S,3S,4R)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate](/img/structure/B10783324.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B10783343.png)


